![molecular formula C19H18N2O2 B2536017 N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide CAS No. 852369-05-2](/img/structure/B2536017.png)
N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide, also known as EMIQ, is a synthetic compound that has gained attention for its potential therapeutic properties. EMIQ belongs to the class of indole-based compounds and has been studied for its anti-inflammatory and antioxidant effects.
Scientific Research Applications
Indole Alkaloids Research
Indole alkaloids and their derivatives, including compounds structurally similar to N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide, have been isolated from various natural sources like marine bacteria. These compounds are studied for their unique structural features and potential biological activities, such as antimicrobial and anticancer properties (Chen et al., 2013).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which share a core structure with the compound , has shown these derivatives to be potent antiallergic agents. Such studies underscore the therapeutic potential of indole derivatives in treating allergic conditions (Cecilia Menciu et al., 1999).
Glutaminase Inhibitors
Compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide and its analogs, which bear resemblance in functionality to the subject compound, have been explored as glutaminase inhibitors. These studies are critical for understanding the role of glutaminase in cancer and developing targeted cancer therapies (K. Shukla et al., 2012).
Antimicrobial Activities
The synthesis and evaluation of indole derivatives for antimicrobial activities is a significant area of research. Studies on compounds with similar structures have identified promising candidates for developing new antimicrobial agents (A. Mir & V. Mulwad, 2009).
Antidiabetic Agents
New indole-based hybrids have been investigated for their anti-diabetic properties. These studies involve the synthesis of complex indole derivatives and testing their efficacy as potential treatments for diabetes, suggesting a research pathway for similar compounds (M. Nazir et al., 2018).
Anticancer and QSAR Studies
Research into the synthesis, antimicrobial, anticancer evaluation, and QSAR studies of specific indole derivatives highlights the potential of these compounds in cancer treatment and provides a framework for quantitative structure-activity relationship analysis. This research direction could be relevant for exploring the therapeutic potentials of N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (Sandeep Sharma et al., 2012).
properties
IUPAC Name |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-21(14-9-5-4-6-10-14)19(23)18(22)17-13(2)20-16-12-8-7-11-15(16)17/h4-12,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQWTWXKSDVBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.